molecular formula C13H20N2O4 B14903206 (S)-tert-Butyl (1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate

(S)-tert-Butyl (1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate

Cat. No.: B14903206
M. Wt: 268.31 g/mol
InChI Key: OOHIGTAZGKAKTC-JTQLQIEISA-N
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Description

tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypropyl chain, which is further connected to a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The dihydropyridinone moiety is of particular interest due to its presence in various bioactive molecules. Researchers explore its potential as an inhibitor of specific enzymes or receptors .

Industry

In the chemical industry, tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridinone moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxypropyl chain and tert-butyl carbamate group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(1-hydroxy-3-(2-oxo-1,2-dihydropyridin-3-yl)propan-2-yl)carbamate is unique due to the combination of its tert-butyl carbamate group, hydroxypropyl chain, and dihydropyridinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(2-oxo-1H-pyridin-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-10(8-16)7-9-5-4-6-14-11(9)17/h4-6,10,16H,7-8H2,1-3H3,(H,14,17)(H,15,18)/t10-/m0/s1

InChI Key

OOHIGTAZGKAKTC-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CNC1=O)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CNC1=O)CO

Origin of Product

United States

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